![molecular formula C13H21N3O B11873845 2-Cyclohexyl-5-methyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-ol](/img/structure/B11873845.png)
2-Cyclohexyl-5-methyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-ol
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Overview
Description
2-Cyclohexyl-5-methyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-ol is a heterocyclic compound that belongs to the family of pyrazolopyridines This compound is characterized by its unique structure, which includes a cyclohexyl group, a methyl group, and a pyrazolo[3,4-b]pyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclohexyl-5-methyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of cyclohexylamine with 3-methyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-b]pyridine-2,3-dione in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques such as recrystallization and chromatography is also common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2-Cyclohexyl-5-methyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like sodium hydroxide (NaOH) and hydrochloric acid (HCl) are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines .
Scientific Research Applications
Medicinal Chemistry
Therapeutic Potential
The compound is primarily investigated for its therapeutic properties. Research indicates that it may serve as an effective agent in treating various forms of cancer and neurological disorders. For instance:
- Cancer Treatment : Studies have shown that the compound can inhibit cyclin-dependent kinases (CDKs), leading to cell cycle arrest and apoptosis in cancer cells. This mechanism positions it as a candidate for further development in oncology.
- Neurological Disorders : Preliminary findings suggest neuroprotective effects, potentially making it useful in treating conditions like Alzheimer's disease and Parkinson's disease.
Case Study: Anti-Cancer Activity
A study explored the anti-proliferative effects of related pyrazolo compounds on K562 and MCF-7 cancer cell lines. The results indicated significant inhibition of cell growth, suggesting a promising role for 2-Cyclohexyl-5-methyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-ol within this context .
Materials Science
Advanced Materials Development
The structural characteristics of this compound make it a candidate for developing advanced materials such as polymers and nanomaterials. Its unique heterocyclic framework can enhance the mechanical and thermal properties of composite materials.
Application in Polymer Science
Research has indicated that incorporating this compound into polymer matrices can improve thermal stability and mechanical strength. This property is particularly beneficial in creating materials for aerospace and automotive applications where performance under stress is critical .
Biological Research
Cellular Mechanisms
The compound's ability to modulate cellular pathways has made it a valuable tool in biological research. Investigations into its effects on various cellular processes have revealed that it can influence signal transduction pathways associated with cell proliferation and apoptosis.
Potential as a Biological Probe
Due to its inhibitory action on specific enzymes and receptors, this compound is being studied as a potential probe for understanding complex biological mechanisms. This application could lead to insights into disease pathways and the development of novel therapeutic strategies .
Mechanism of Action
The mechanism of action of 2-Cyclohexyl-5-methyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-ol involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and receptors, thereby modulating various cellular pathways. For example, it may inhibit cyclin-dependent kinases (CDKs), leading to cell cycle arrest and apoptosis in cancer cells . The compound’s ability to bind to these targets is attributed to its unique structural features, which allow for specific interactions with the active sites of the enzymes and receptors .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another member of the pyrazolopyridine family, known for its CDK inhibitory activity.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: A compound with a similar core structure, also studied for its potential therapeutic applications.
Uniqueness
2-Cyclohexyl-5-methyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the cyclohexyl group and the tetrahydro structure contribute to its stability and reactivity, making it a valuable compound for various applications .
Biological Activity
2-Cyclohexyl-5-methyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-ol is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity, focusing on its antiproliferative effects and mechanisms of action based on diverse research findings.
Chemical Structure and Properties
The compound features a unique pyrazolo[3,4-b]pyridine core, which is known for its diverse pharmacological properties. The presence of the cyclohexyl and methyl groups contributes to its lipophilicity and may enhance its interaction with biological targets.
Antiproliferative Activity
Recent studies have demonstrated that derivatives of the pyrazolo[3,4-b]pyridine scaffold exhibit notable cytotoxic effects against various cancer cell lines. For instance:
- Cytotoxicity Against Cancer Cell Lines :
Table 1: Cytotoxic Activity of this compound
Cell Line | IC50 (µM) |
---|---|
HEL | 1.30 ± 0.28 |
MCF7 | 3.25 ± 1.91 |
SKBR3 | 1.50 ± 0.27 |
BT549 | ~3.00 |
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Protein Kinases : Similar compounds have been shown to inhibit c-Met protein kinase activity, which is implicated in cancer cell proliferation and survival.
- GABA Receptor Modulation : Some derivatives exhibit allosteric modulation of GABA_A receptors, suggesting a potential role in neurological applications .
- Selectivity Index : The selectivity index for some derivatives was greater than 25 , indicating low toxicity towards normal cells while maintaining cytotoxicity against cancer cells .
Case Studies
Several case studies have highlighted the therapeutic potential of pyrazolo[3,4-b]pyridine derivatives:
- A derivative with a fluorinated group demonstrated enhanced stability and selectivity against hematological tumors while showing minimal cytotoxicity in normal Vero cells.
- Another study indicated that modifications at the pyrazole ring could significantly alter the compound's activity profile against different cancer cell lines.
Properties
Molecular Formula |
C13H21N3O |
---|---|
Molecular Weight |
235.33 g/mol |
IUPAC Name |
2-cyclohexyl-5-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-one |
InChI |
InChI=1S/C13H21N3O/c1-9-7-11-12(14-8-9)15-16(13(11)17)10-5-3-2-4-6-10/h9-10,14-15H,2-8H2,1H3 |
InChI Key |
OLCZRLDDYIVMRA-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC2=C(NC1)NN(C2=O)C3CCCCC3 |
Origin of Product |
United States |
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